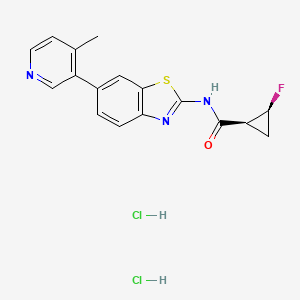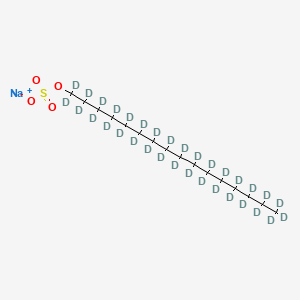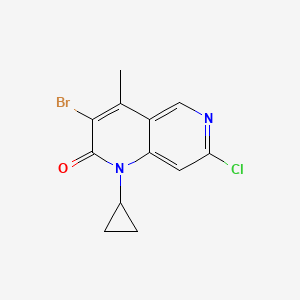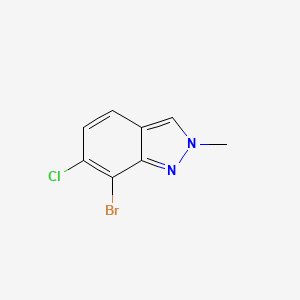
c-ABL-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-ABL-IN-1 is a novel and specific inhibitor of the c-Abl protein, which is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, survival, and differentiation. This compound has shown significant potential in preventing the progression of neurodegenerative diseases such as Parkinson’s disease .
Méthodes De Préparation
The preparation of c-ABL-IN-1 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300) and Tween 80, and finally adding deionized water (ddH2O) to achieve the desired formulation . Industrial production methods for this compound are not extensively documented, but they likely involve similar steps with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
c-ABL-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
c-ABL-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of c-Abl kinase activity. In biology, it helps in understanding the role of c-Abl in cellular processes. In medicine, this compound is being investigated for its potential to treat neurodegenerative diseases like Parkinson’s disease by preventing the progression of neurodegeneration . Additionally, it has applications in cancer research, particularly in targeting chronic myeloid leukemia (CML) and other malignancies .
Mécanisme D'action
The mechanism of action of c-ABL-IN-1 involves the inhibition of the c-Abl tyrosine kinase. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that promote cell growth and survival. This compound binds to the myristoyl pocket of the c-Abl kinase domain, stabilizing the inactive conformation of the enzyme and preventing its activation . This mechanism is particularly effective in preventing the progression of diseases like Parkinson’s disease and chronic myeloid leukemia .
Comparaison Avec Des Composés Similaires
c-ABL-IN-1 can be compared with other similar compounds such as imatinib, nilotinib, and dasatinib. These compounds also target the c-Abl kinase but differ in their binding sites and mechanisms of action. For example, imatinib binds to the ATP-binding site of c-Abl, while this compound binds to the myristoyl pocket . This unique binding site of this compound provides a distinct advantage in terms of specificity and reduced off-target effects. Other similar compounds include GNF-2, GNF-5, and ABL-001, which are also allosteric inhibitors of c-Abl kinase .
Propriétés
Formule moléculaire |
C17H16Cl2FN3OS |
|---|---|
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
(1S,2S)-2-fluoro-N-[6-(4-methylpyridin-3-yl)-1,3-benzothiazol-2-yl]cyclopropane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H14FN3OS.2ClH/c1-9-4-5-19-8-12(9)10-2-3-14-15(6-10)23-17(20-14)21-16(22)11-7-13(11)18;;/h2-6,8,11,13H,7H2,1H3,(H,20,21,22);2*1H/t11-,13+;;/m1../s1 |
Clé InChI |
CKKZDNADJKPOGH-FZIZHOOBSA-N |
SMILES isomérique |
CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)[C@@H]4C[C@@H]4F.Cl.Cl |
SMILES canonique |
CC1=C(C=NC=C1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4CC4F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13905493.png)
![sodium;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfinate](/img/structure/B13905508.png)
![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B13905515.png)


![(1R,5S,6S)-3-azabicyclo[4.1.0]heptan-5-ol](/img/structure/B13905542.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea](/img/structure/B13905547.png)



